molecular formula C28H58O2 B14739395 1-(Tetradecylperoxy)tetradecane CAS No. 2130-45-2

1-(Tetradecylperoxy)tetradecane

Cat. No.: B14739395
CAS No.: 2130-45-2
M. Wt: 426.8 g/mol
InChI Key: ZIZMLIPKURGKPM-UHFFFAOYSA-N
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Description

1-(Tetradecylperoxy)tetradecane is a dialkyl peroxide derivative of tetradecane, characterized by a peroxide (-O-O-) functional group bridging two tetradecyl (C₁₄H₂₉) chains. Dialkyl peroxides are generally thermally unstable and reactive, making them useful in industrial and synthetic chemistry. The tetradecyl chain length may confer specific solubility or phase behavior, distinguishing it from shorter-chain peroxides.

Properties

CAS No.

2130-45-2

Molecular Formula

C28H58O2

Molecular Weight

426.8 g/mol

IUPAC Name

1-tetradecylperoxytetradecane

InChI

InChI=1S/C28H58O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3

InChI Key

ZIZMLIPKURGKPM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOOCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tetradecylperoxy)tetradecane typically involves the reaction of tetradecane with hydrogen peroxide in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired peroxide compound.

Industrial Production Methods

Industrial production of 1-(Tetradecylperoxy)tetradecane follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through distillation or crystallization techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(Tetradecylperoxy)tetradecane undergoes various chemical reactions, including:

    Oxidation: The peroxide group can participate in oxidation reactions, converting other organic compounds to their corresponding oxidized forms.

    Reduction: Under specific conditions, the peroxide group can be reduced to form alcohols or other reduced products.

    Substitution: The compound can undergo substitution reactions where the peroxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles, including halides and amines, can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted tetradecane derivatives.

Scientific Research Applications

1-(Tetradecylperoxy)tetradecane has several applications in scientific research:

    Chemistry: Used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.

    Biology: Investigated for its potential antimicrobial properties and its effects on cellular processes.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 1-(Tetradecylperoxy)tetradecane involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Tetradecane Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications/Findings References
1-(Tetradecylperoxy)tetradecane* C₂₈H₅₈O₂ 418.76 N/A Hypothesized: Oxidation reactions -
Tetradecane C₁₄H₃₀ 198.39 ~253 Pest attractant, solvent keeper [1], [2], [9]
1-Tetradecene C₁₄H₂₈ 196.38 206.5 Epoxidation substrate [3], [10]
1-Tetradecanol C₁₄H₃₀O 214.39 388.0 Surfactant synthesis [10]
1-Bromotetradecane C₁₄H₂₉Br 277.29 N/A Alkylation intermediate [20]
1-(Carboxymethylthio)tetradecane C₁₆H₃₂O₂S 288.49 N/A Cell signaling modulation [11]

Key Insights

  • Functional Group Impact: The peroxide group in 1-(Tetradecylperoxy)tetradecane likely enhances reactivity compared to non-functionalized alkanes but reduces stability.
  • Biological vs. Industrial Use : Tetradecane’s role in pest attraction contrasts with halogenated or sulfur-containing derivatives, which are tailored for synthetic or cellular applications.
  • Recovery Efficiency: As a solvent keeper, tetradecane underperforms nonane , highlighting the trade-off between chain length and volatility.

Contradictions : While tetradecane is effective in pest management, its recovery as a solvent is suboptimal, suggesting context-dependent utility.

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